molecular formula C11H8N4S B8410026 6-Phenyl-imidazo[1,5-d]-as-triazine-4(3H)-thione

6-Phenyl-imidazo[1,5-d]-as-triazine-4(3H)-thione

Cat. No. B8410026
M. Wt: 228.28 g/mol
InChI Key: QCIHIQNTTLSRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE030511

Procedure details

A suspension of 7.05 gm. of 3-(2-phenyl-4-imidazolylmethylene)dithiocarbazic acid methyl ester is 100 ml. of diphenyl ether is reacted as described in Example 58 giving the desired product, m.p. 210° C.
Name
3-(2-phenyl-4-imidazolylmethylene)dithiocarbazic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[S:2][C:3](=S)[NH:4][N:5]=[CH:6][C:7]1[N:8]=[C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[NH:10][CH:11]=1.C1(OC2C=CC=CC=2)C=CC=CC=1>>[C:12]1([C:9]2[N:8]3[C:3](=[S:2])[NH:4][N:5]=[CH:6][C:7]3=[CH:11][N:10]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
3-(2-phenyl-4-imidazolylmethylene)dithiocarbazic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC(NN=CC=1N=C(NC1)C1=CC=CC=C1)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 7.05 gm

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=C2N1C(NN=C2)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.